molecular formula C11H10N2O B6413556 2-(3-Aminophenyl)-5-hydroxypyridine, 95% CAS No. 1261957-81-6

2-(3-Aminophenyl)-5-hydroxypyridine, 95%

Cat. No. B6413556
CAS RN: 1261957-81-6
M. Wt: 186.21 g/mol
InChI Key: ONYIXYAWIYIIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)-5-hydroxypyridine (2-AP5H) is a synthetic organic compound of the pyridine family. It is a white powder with a melting point of 246 °C and a boiling point of 441 °C. 2-AP5H has a variety of applications in scientific research, ranging from basic biochemical studies to drug development.

Scientific Research Applications

2-(3-Aminophenyl)-5-hydroxypyridine, 95% has a variety of applications in scientific research. It is used as a reactant in the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It is also used as a reagent in the synthesis of other organic compounds, such as amino acids and peptides. 2-(3-Aminophenyl)-5-hydroxypyridine, 95% has also been used in the development of diagnostic assays for the detection of disease-causing pathogens, such as bacteria and viruses.

Mechanism of Action

2-(3-Aminophenyl)-5-hydroxypyridine, 95% binds to a variety of proteins in the body, including enzymes, receptors, and transporters. It alters the activity of these proteins, resulting in a variety of biochemical and physiological effects. For example, it can inhibit the activity of enzymes involved in the synthesis of DNA, resulting in the inhibition of cell division and the inhibition of bacterial growth. It can also bind to receptors and transporters, resulting in the modulation of the activity of these proteins.
Biochemical and Physiological Effects
2-(3-Aminophenyl)-5-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in the synthesis of DNA, resulting in the inhibition of cell division and the inhibition of bacterial growth. It can also bind to receptors and transporters, resulting in the modulation of the activity of these proteins. It can also modulate the activity of ion channels, resulting in changes in the concentration of ions in the body, which can affect a variety of physiological processes, such as blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

2-(3-Aminophenyl)-5-hydroxypyridine, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also highly soluble in a variety of solvents, making it easy to work with in a variety of experiments. However, it can be toxic if ingested, and it can be irritating to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory.

Future Directions

The future directions for 2-(3-Aminophenyl)-5-hydroxypyridine, 95% are varied. It can be used as a reactant in the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It can also be used in the development of diagnostic assays for the detection of disease-causing pathogens, such as bacteria and viruses. Additionally, it can be used in the development of new therapeutic agents, such as drugs and vaccines, as well as in the development of new diagnostic tools, such as biosensors. Finally, it can be used in the development of new technologies, such as gene editing and gene therapy.

Synthesis Methods

2-(3-Aminophenyl)-5-hydroxypyridine, 95% can be synthesized through a reaction between 2-amino-3-chloropyridine and 5-hydroxy-2-chloropyridine. The reaction is performed in a two-step process. In the first step, 2-amino-3-chloropyridine is reacted with 5-hydroxy-2-chloropyridine in an acid-catalyzed condensation reaction to form a cyclic intermediate. In the second step, the cyclic intermediate is reacted with a base to form the desired 2-(3-Aminophenyl)-5-hydroxypyridine, 95% product.

properties

IUPAC Name

6-(3-aminophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-5-4-10(14)7-13-11/h1-7,14H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYIXYAWIYIIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692407
Record name 6-(3-Aminophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Aminophenyl)pyridin-3-ol

CAS RN

1261957-81-6
Record name 6-(3-Aminophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.